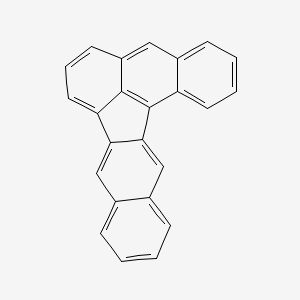

Naphth(2,3-a)aceanthrylene

Übersicht

Beschreibung

Naphth[2,3-a]aceanthrylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14 . It appears as plates from glacial acetic acid or alcohol with greenish-yellow fluorescence .

Molecular Structure Analysis

The molecular structure of Naphth(2,3-a)aceanthrylene consists of 24 carbon atoms and 14 hydrogen atoms . The structure is also available as a 2D Mol file .Chemical Reactions Analysis

Naphth(2,3-a)aceanthrylene is part of a group of 21 PAHs that present a sextet migration pattern with four or more benzenoid rings. This is potentially related to high molecular reactivity .Physical And Chemical Properties Analysis

Naphth(2,3-a)aceanthrylene has several physical and chemical properties, including ideal gas heat capacity, dynamic viscosity, standard Gibbs free energy of formation, enthalpy of formation at standard conditions, enthalpy of fusion at standard conditions, and enthalpy of vaporization at standard conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

Naphth[2,3-h]acepleiadylene-5,12-dione, a related compound to Naphth(2,3-a)aceanthrylene, was synthesized through cycloaddition reactions. Its reduction potentials were determined using cyclic voltammetry, indicating [22]- and [18]-annulenediones properties (Tsunetsugu et al., 1988).

Polycyclic Aromatic Hydrocarbons Synthesis

Flash vacuum thermolysis of diarylmethylidenecycloproparenes led to the synthesis of various C24H14 polycyclic aromatic hydrocarbons, including derivatives of Naphth(2,3-a)aceanthrylene (Halton, 2006).

Thiophene Isoster Synthesis

A novel thiophene isoster of aceanthrylene was synthesized, exhibiting isolectronic nature with aceanthrylene in its UV spectra, which suggests potential applications in optical and electronic materials (Lee-Ruff & George, 1990).

Photoreactivity Studies

The photoreactivity of aromatic o-quinones, including aceanthrylene-1,2-dione, was investigated, revealing insights into their reactivity towards hydrogen abstraction in different solvent polarities. This research contributes to the understanding of photochemical behaviors of related compounds (Barra, Harder & Balfe, 1999).

Spectroscopic Analysis

A study on the UV-Visible absorption spectra of various polycyclic aromatic hydrocarbons (PAHs) provided insights into the molecular reactivity and mutagenic conduct of naphth[1,2-a]aceanthrylene and related compounds (Oña-Ruales & Ruiz-Morales, 2017).

Pericyclic Reactions

Research on pericyclic reactions within a self-assembled molecular flask indicated that naphthalene and aceanthrylene can undergo [2+2] and [2+4] cycloadditions under specific conditions. This discovery could be significant for chemical synthesis strategies (Murase & Fujita, 2010).

Zukünftige Richtungen

The annellation theory method has been used to predict the locations of maximum absorbance (LMA) of the ultraviolet-visible (UV-Vis) spectral bands in the group of PAHs C24H14 (dibenzo and naphtho) derivatives of fluoranthene (DBNFl), including Naphth(2,3-a)aceanthrylene . This represents the first report about the application of the annellation theory for the calculation of the locations of maximum absorbance in the UV-Vis spectra of PAHs with five-membered rings . This study constitutes the premier investigation beyond the pure benzenoid classical approach toward the establishment of a generalized annellation theory that will encompass not only homocyclic benzenoid and non-benzenoid PAHs, but also heterocyclic compounds .

Eigenschaften

IUPAC Name |

hexacyclo[11.10.1.02,7.09,24.014,23.016,21]tetracosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-7-16-14-22-21(13-15(16)6-1)20-11-5-9-18-12-17-8-3-4-10-19(17)24(22)23(18)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOPJEQPIXGHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC5=CC6=CC=CC=C6C3=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232936 | |

| Record name | Naphth(2,3-a)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphth(2,3-a)aceanthrylene | |

CAS RN |

84030-79-5 | |

| Record name | Dibenzo[a,k]fluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphth(2,3-a)aceanthrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphth(2,3-a)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.